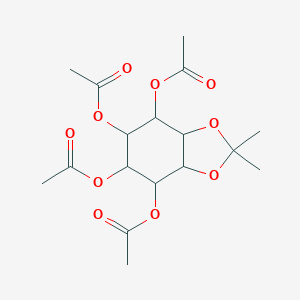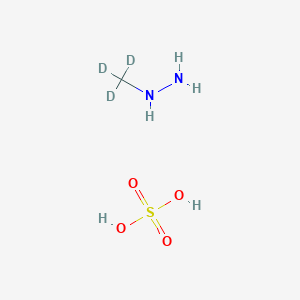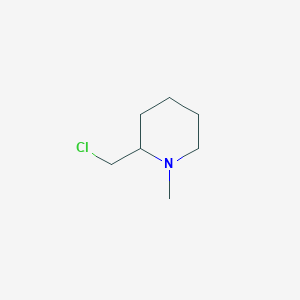
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one, also known as clozapine-N-oxide (CNO), is a synthetic compound that has been widely used in scientific research as a pharmacological tool to study the function of G protein-coupled receptors (GPCRs). CNO is a derivative of clozapine, an atypical antipsychotic drug that is used to treat schizophrenia and other psychiatric disorders. However, CNO is not approved for human use and is only used in laboratory experiments.
Wirkmechanismus
CNO acts as an agonist for DREADDs, which are modified GPCRs that are not normally activated by endogenous ligands. When CNO binds to DREADDs, it induces a conformational change that activates downstream signaling pathways, leading to changes in neuronal activity and behavior.
Biochemische Und Physiologische Effekte
CNO has been shown to have a variety of effects on neuronal activity and behavior, depending on the specific DREADD that is activated and the brain region that is targeted. For example, CNO-induced activation of DREADDs in the prefrontal cortex can improve working memory performance in rodents, while activation of DREADDs in the amygdala can reduce anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CNO as a pharmacological tool is its high selectivity for DREADDs, which allows for precise manipulation of neuronal activity in specific brain regions. CNO is also relatively stable and can be easily administered to animals via injection or oral gavage. However, one limitation of using CNO is that it can have off-target effects on other GPCRs, which can complicate data interpretation. In addition, CNO has a relatively short half-life in vivo, which can limit the duration of its effects.
Zukünftige Richtungen
There are many potential future directions for research using CNO and DREADDs. One area of interest is the development of new DREADDs with improved pharmacological properties, such as increased selectivity and longer half-life. Another area of interest is the use of CNO and DREADDs to study the neural circuits underlying complex behaviors such as social interaction and decision-making. Finally, CNO and DREADDs could be used in combination with other techniques such as optogenetics and chemogenetics to achieve even more precise control over neuronal activity in vivo.
Synthesemethoden
CNO can be synthesized using various methods, including the reaction of clozapine with nitrous acid or nitric oxide, or the reaction of clozapine with chloroform and sodium hydroxide. However, the most commonly used method involves the reaction of clozapine with thionyl chloride and then with methylamine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
CNO is widely used in scientific research as a pharmacological tool to study the function of GPCRs, particularly the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). DREADDs are genetically engineered GPCRs that can be selectively activated by synthetic ligands such as CNO. By using CNO to activate DREADDs, researchers can manipulate neuronal activity in specific brain regions and study the effects on behavior and physiology.
Eigenschaften
CAS-Nummer |
134076-61-2 |
|---|---|
Produktname |
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one |
Molekularformel |
C10H10ClNO2 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
8-chloro-2-methyl-3,5-dihydro-2H-1,5-benzoxazepin-4-one |
InChI |
InChI=1S/C10H10ClNO2/c1-6-4-10(13)12-8-3-2-7(11)5-9(8)14-6/h2-3,5-6H,4H2,1H3,(H,12,13) |
InChI-Schlüssel |
OBYMSPNSAICJJD-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=C(O1)C=C(C=C2)Cl |
Kanonische SMILES |
CC1CC(=O)NC2=C(O1)C=C(C=C2)Cl |
Synonyme |
3-Chloro-6-methyl-6,7-dihydro-9H-5-oxa-9-azabenzocyclohepten-8-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)








![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)



